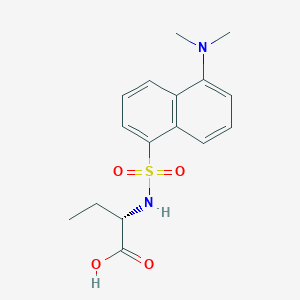

L-Dansyl-I+/--amino-n-butyric acid

CAS No.: 58260-76-7

Cat. No.: VC18721398

Molecular Formula: C16H20N2O4S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58260-76-7 |

|---|---|

| Molecular Formula | C16H20N2O4S |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid |

| Standard InChI | InChI=1S/C16H20N2O4S/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3/h5-10,13,17H,4H2,1-3H3,(H,19,20)/t13-/m0/s1 |

| Standard InChI Key | WHTSAZUJHJPZOV-ZDUSSCGKSA-N |

| Isomeric SMILES | CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

| Canonical SMILES | CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

L-Dansyl-α-amino-n-butyric acid, systematically named (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid, is a chiral dansylated derivative of α-aminobutyric acid. Its molecular formula is C₁₆H₂₀N₂O₄S, with a molecular weight of 336.41 g/mol . The "L" designation refers to the (S)-configuration at the α-carbon, though racemic (DL) forms are more commonly reported in commercial sources .

Structural Characteristics

The molecule comprises:

-

A dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) attached to the amino group of α-aminobutyric acid.

-

A four-carbon butyric acid backbone with a carboxylate terminus.

-

Piperidinium salt forms (e.g., CAS 77481-12-0) enhance solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number (free acid) | 102783-63-1 |

| CAS Number (piperidinium salt) | 77481-12-0 |

| Molecular Weight | 336.41 g/mol (free acid) |

| Exact Mass | 336.114 g/mol |

| LogP (Partition Coefficient) | 4.61 (indicating high lipophilicity) |

| PSA (Polar Surface Area) | 107.12 Ų |

Synthesis and Derivatization

Synthesis Methodology

The compound is synthesized via dansyl chloride derivatization:

-

Reaction: α-Amino-n-butyric acid reacts with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) in an alkaline medium (pH 9–10).

-

Quenching: Excess dansyl chloride is neutralized with alanine or acetic acid .

-

Purification: The product is isolated via liquid-liquid extraction (toluene) and filtered through a 0.45 μm nylon membrane .

Key Reaction Parameters

-

Temperature: 25–30°C to prevent hydrolysis of dansyl chloride.

-

Solvent: Bicarbonate buffer (pH 9.5) optimizes sulfonamide bond formation .

Analytical Applications in Chromatography

HPLC Detection of Amino Acids

L-Dansyl-α-amino-n-butyric acid serves as a fluorescent tag for amino acid quantification. In one optimized protocol :

-

Column: Phenomenex Synergi Hydro-RP (4 μm, 80 Å, 10 cm × 4.6 mm).

-

Mobile Phase: Gradient of acetonitrile (3%–70%) in sodium acetate buffer (pH 5.94).

-

Detection: Fluorescence (Ex: 340 nm, Em: 515 nm).

Table 2: HPLC Performance Metrics

| Parameter | Value |

|---|---|

| Retention Time | 18.40 min (GABA analog) |

| Linear Range | 5–100 pmol |

| Detection Limit | 0.5 pmol |

| Column Longevity | >1,000 samples |

Neurotransmitter Modulation Studies

In cortical neuron cultures, dansyl-derivatized amino acids enabled quantification of γ-aminobutyric acid (GABA) and glutamate. Nigella sativa extract increased GABA secretion by 30% while reducing glutamate by 22%, demonstrating the compound’s utility in studying inhibitory/excitatory balance .

Biochemical and Pharmacological Insights

Stability Considerations

-

Light Sensitivity: Dansyl derivatives degrade under UV light; storage in amber vials is recommended.

Emerging Applications and Future Directions

Pharmaceutical Formulations

GABA-enriched fermented extracts (produced via Lactobacillus brevis PML1) show anticancer and antioxidant activity . Dansyl derivatives could monitor GABA yield in such bioprocesses.

Plant Biochemistry

In forest tree tissues, dansyl derivatization enabled simultaneous quantification of 22 amino acids and polyamines, revealing stress-induced changes in GABA levels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume